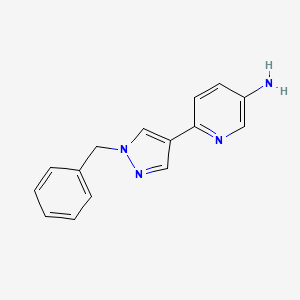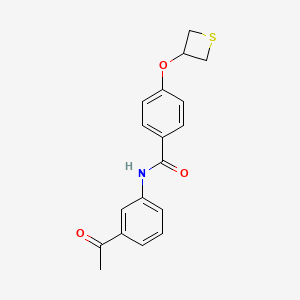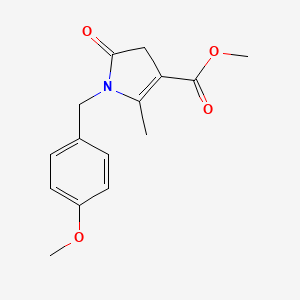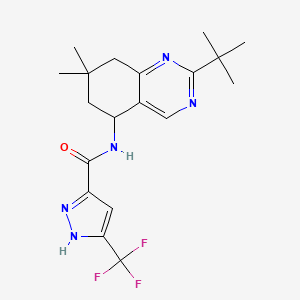![molecular formula C22H29N5O2 B5647973 2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647973.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the mentioned compound often involves intramolecular spirocyclization of substituted pyridines, highlighting a common approach for constructing complex diazaspiro[5.5]undecane derivatives. This process typically includes activation of the pyridine ring followed by the addition of a nucleophile in the presence of catalysts (Parameswarappa & Pigge, 2011). Additionally, multi-component reactions (MCRs) facilitated by catalysts like Et3N have been used to synthesize related structures, showcasing the versatility of synthetic strategies for such complex molecules (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction, revealing intricate details about their crystallography and geometric conformations. These studies highlight the triclinic nature and hydrogen bonding patterns contributing to their stability and structural characteristics (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Spirocyclization and MCRs are pivotal reactions in synthesizing these compounds, indicating their reactive flexibility. The reactions often involve intermediate formations, such as imidazo[1,2-a]pyridines, through regioselective syntheses. These methods allow for diverse substitutions and functionalizations, expanding the chemical versatility of the core structure (Cao et al., 2014).
Propiedades
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-20(4-3-18-2-1-10-23-14-18)26-12-8-22(9-13-26)7-5-21(29)27(16-22)11-6-19-15-24-17-25-19/h1-2,10,14-15,17H,3-9,11-13,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRHXWYTUBSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CN=CC=C3)CN(C1=O)CCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}isonicotinamide hydrochloride](/img/structure/B5647906.png)
![(1S*,5R*)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5647914.png)
![N-[2-(3-furoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5647919.png)



![1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone](/img/structure/B5647954.png)

![(1R*,5R*)-N,N-dimethyl-6-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5647966.png)
![N-[3-(benzyloxy)benzyl]-N-ethyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5647976.png)
![N-methyl-2-[5-(methylsulfonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl]-2-oxoethanamine dihydrochloride](/img/structure/B5647982.png)

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)